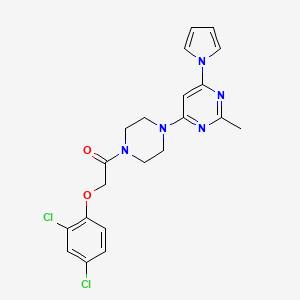

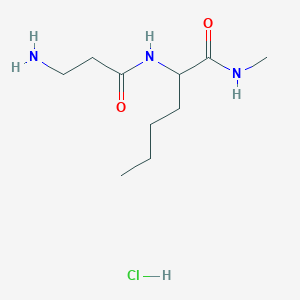

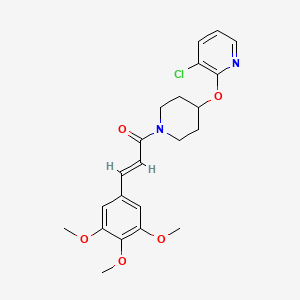

![molecular formula C21H23FN2O4S B2537790 4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049500-35-7](/img/structure/B2537790.png)

4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated precursors with various reagents. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was achieved by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate . This suggests that the synthesis of the compound might also involve halogenated intermediates and nucleophilic reagents, although the exact synthesis route is not provided in the papers.

Molecular Structure Analysis

The molecular structure of the compound would be expected to have a hexahydrothieno[3,4-b]pyrazin-2(1H)-one skeleton, which is a bicyclic system containing sulfur and nitrogen heteroatoms. The presence of a 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide in the synthesis of related compounds indicates that sulfur dioxide extrusion might be a key step in the synthesis of sulfur-containing heterocycles . The electron-withdrawing fluorine and electron-donating methoxy groups would influence the electronic distribution within the molecule, potentially affecting its reactivity.

Chemical Reactions Analysis

The chemical reactions of related compounds involve nucleophilic substitutions and cyclization reactions. For instance, the thermal cyclization of a fluorinated ester led to the formation of a chromene derivative due to nucleophilic substitution . Similarly, the compound might undergo nucleophilic substitution reactions due to the presence of a fluorine atom, which is an excellent leaving group. The alkylation reactions mentioned for the synthesis of dihydrothieno[3,4-b]thiophene derivatives suggest that the compound could also participate in alkylation reactions under suitable conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both fluorine and methoxy groups would affect the compound's polarity, solubility, and boiling point. The stability of the compound could be inferred from the related compound 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which is a stable precursor and can lose SO2 upon heating . This indicates that the compound might also exhibit stability until subjected to conditions that induce the loss of sulfur dioxide.

Applications De Recherche Scientifique

Fluorescence Properties of Thiazolo[4,5-b]pyrazine Derivatives

Research on diphenylthiazolo[4,5-b]pyrazine derivatives, which share structural similarities with the compound , has highlighted their promising fluorescence properties. These derivatives exhibit efficient fluorescence, influenced by electron-donating substituents like methoxy groups, similar to the 4-methoxyphenyl group in the compound of interest. The presence of additional substituents such as cyano groups can further enhance fluorescence yields and solvatochromism, suggesting potential applications in designing new fluorophores for scientific and technological uses (Nakagawa et al., 2015).

Synthesis of Fluorinated Heterocyclic Compounds

The utility of fluorinated building blocks for synthesizing a wide range of fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, has been demonstrated. These compounds have applications in pharmaceuticals and materials science. The versatility of fluorinated compounds in cyclization reactions to produce diverse products underlines the potential research interest in exploring similar reactions with 4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide for generating novel heterocyclic compounds (Shi et al., 1996).

Photophysical Properties of Pyrazine-Based Chromophores

Research on pyrazine-based push-pull chromophores, which incorporate structural motifs similar to the query compound, has revealed their significant optical absorption and emission properties. These properties are influenced by electron-donating groups and π-conjugated systems, indicating the compound's potential for applications in optoelectronics and sensors. The findings suggest that modifications to the electron-donating and accepting parts of such molecules can tailor their photophysical behaviors for specific applications (Hoffert et al., 2017).

Propriétés

IUPAC Name |

1-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4S/c1-28-17-8-6-16(7-9-17)24-20-14-29(26,27)13-19(20)23(12-21(24)25)11-10-15-4-2-3-5-18(15)22/h2-9,19-20H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUIDRZEJKEVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

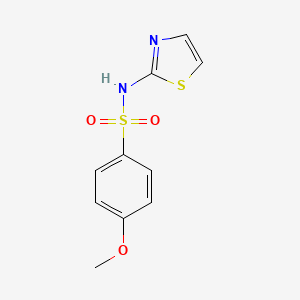

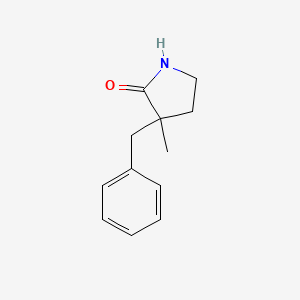

![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)

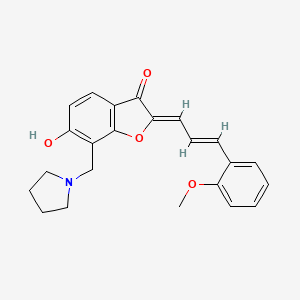

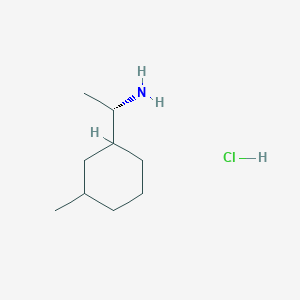

![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)

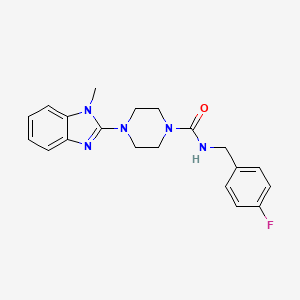

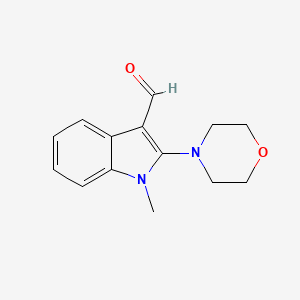

![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)

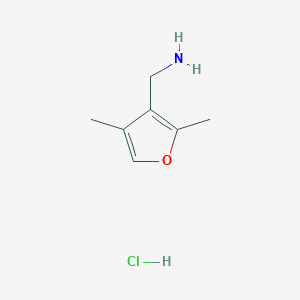

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)